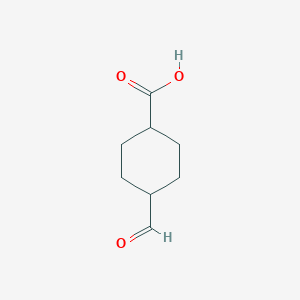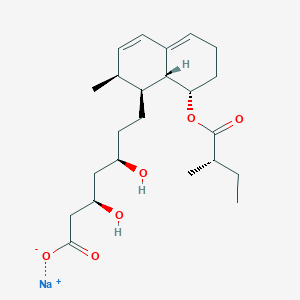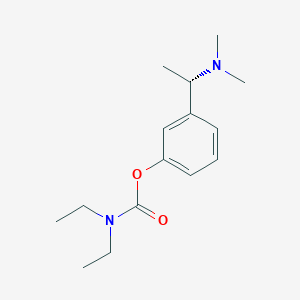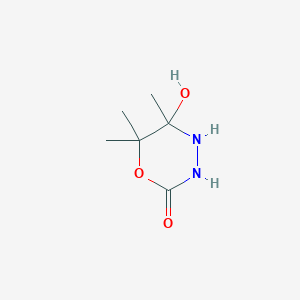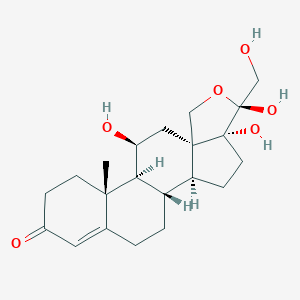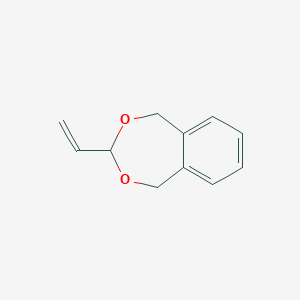
3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine, also known as 3-VDB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. 3-VDB is a bicyclic compound that contains a vinyl group and a benzodioxepine ring system. The unique structure of 3-VDB makes it a promising candidate for the development of new drugs with improved efficacy and reduced side effects.
Mécanisme D'action
The exact mechanism of action of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine is not fully understood, but it is believed to involve the inhibition of key enzymes and signaling pathways involved in cancer cell proliferation and inflammation. Studies have shown that 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine can induce apoptosis (cell death) in cancer cells by activating caspase enzymes and disrupting mitochondrial function. Additionally, 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine has been shown to inhibit the activity of several enzymes involved in the production of inflammatory mediators such as prostaglandins and cytokines.
Effets Biochimiques Et Physiologiques
The biochemical and physiological effects of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine are complex and depend on the specific cell type and disease state being studied. In cancer cells, 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine has been shown to induce cell cycle arrest and apoptosis, while in immune cells, it can inhibit the production of inflammatory mediators. Additionally, 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine has been shown to modulate the activity of several signaling pathways involved in cell growth and differentiation.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of using 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine in lab experiments is its potent antitumor activity against various cancer cell lines. Additionally, 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases. However, one of the major limitations of using 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine in lab experiments is its challenging synthesis process, which can limit its availability and increase the cost of experiments.
Orientations Futures
There are several future directions for the study of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine. One potential area of research is the development of new synthetic methods for 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine that are more efficient and cost-effective. Additionally, further studies are needed to fully elucidate the mechanism of action of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine and to identify its specific targets in cancer cells and immune cells. Finally, clinical trials are needed to evaluate the safety and efficacy of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine as a potential therapeutic agent for cancer and inflammatory diseases.
Méthodes De Synthèse
The synthesis of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine involves a multi-step process that starts with the reaction of 2,4-dihydroxybenzaldehyde with vinyl magnesium bromide. The resulting product is then subjected to a series of chemical reactions, including acid-catalyzed cyclization, reduction, and deprotection, to yield 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine. The synthesis of 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine is a challenging process that requires careful optimization of reaction conditions and purification techniques to obtain a pure product.
Applications De Recherche Scientifique
3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine has been studied extensively for its potential applications in medicinal chemistry. Several studies have demonstrated that 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and prostate cancer. Additionally, 3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine has been shown to possess anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis.
Propriétés
Numéro CAS |
142169-23-1 |
|---|---|
Nom du produit |
3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine |
Formule moléculaire |
C11H12O2 |
Poids moléculaire |
176.21 g/mol |
Nom IUPAC |
3-ethenyl-1,5-dihydro-2,4-benzodioxepine |
InChI |
InChI=1S/C11H12O2/c1-2-11-12-7-9-5-3-4-6-10(9)8-13-11/h2-6,11H,1,7-8H2 |
Clé InChI |
PQAODJNNLDUKSA-UHFFFAOYSA-N |
SMILES |
C=CC1OCC2=CC=CC=C2CO1 |
SMILES canonique |
C=CC1OCC2=CC=CC=C2CO1 |
Synonymes |
3-Vinyl-1,5-dihydro-3H-2,4-benzodioxepine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



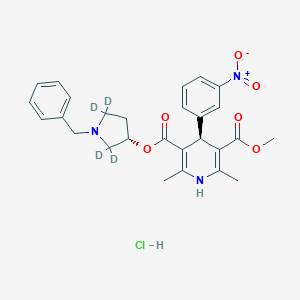
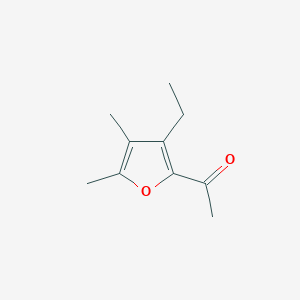
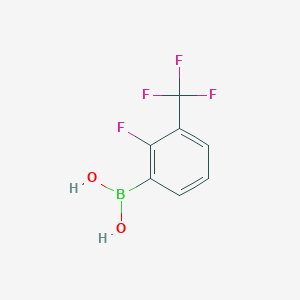
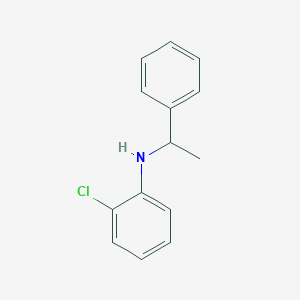
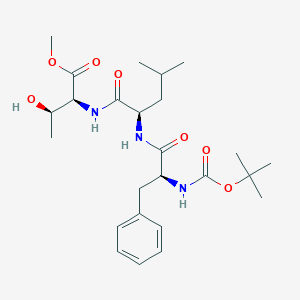
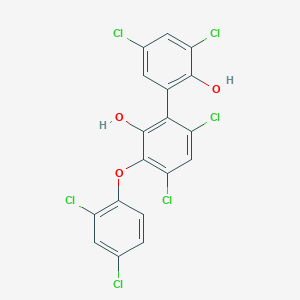
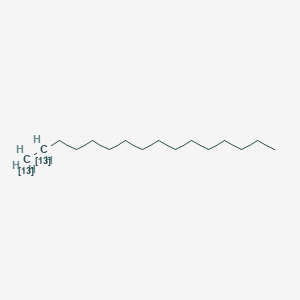
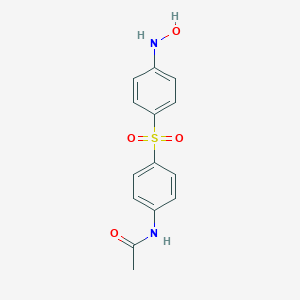
![(3E)-3-[(2-phenylhydrazinyl)methylidene]-1H-1,8-naphthyridine-2,4-dione](/img/structure/B124841.png)
